5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol
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Overview
Description
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol typically involves the reaction of thiophene derivatives with triazole precursors. One common method involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral agent, particularly against dengue virus.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antiviral agent, it targets viral polymerases, inhibiting their activity and preventing viral replication . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide
- 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct electronic and chemical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
5-[(E)-2-thiophen-2-ylethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-9-7(10-11-8)4-3-6-2-1-5-13-6/h1-5H,(H2,9,10,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJRVSLDYPQLLA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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